
3-(Prop-2-inil)oxetan-3-ol
Descripción general
Descripción
“3-(Prop-2-ynyl)oxetan-3-ol” is a chemical compound with the molecular formula C6H8O2 . It has a molecular weight of 112.127 .
Synthesis Analysis
A highly regioselective ring opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide was accomplished. This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters. Using this protocol, oxetan-3-ol could be prepared efficiently in a good yield .Molecular Structure Analysis
The molecular structure of “3-(Prop-2-ynyl)oxetan-3-ol” is represented by the formula C6H8O2 . More detailed structural information may be available in specialized chemical databases or literature.Aplicaciones Científicas De Investigación
Síntesis de nuevos derivados de oxetano
Los oxetanos, como el 3-(Prop-2-inil)oxetan-3-ol, son de gran interés en la química sintética debido a su potencial para crear nuevos marcos moleculares. El compuesto se puede utilizar para sintetizar nuevos derivados de oxetano con diversos grupos funcionales, que pueden servir como bloques de construcción para moléculas más complejas .
Química medicinal
En química medicinal, el This compound se puede utilizar para desarrollar nuevos productos farmacéuticos. Su estructura única permite la creación de compuestos con posibles efectos terapéuticos, particularmente en el ámbito del diseño de fármacos donde los anillos de oxetano son valiosos por su estabilidad y biodisponibilidad .
Ciencia de materiales
La capacidad del compuesto para formar estructuras de anillo estables lo hace valioso en la ciencia de materiales. Se puede utilizar para mejorar las propiedades de los polímeros o crear nuevos materiales con características deseables, como una mayor durabilidad o resistencia química .
Catálisis
This compound: puede actuar como precursor en procesos catalíticos. Su grupo alquino reactivo puede participar en varios ciclos catalíticos, lo que podría conducir al desarrollo de nuevos sistemas catalíticos para aplicaciones industriales .
Investigación agroquímica
En la investigación agroquímica, los derivados del This compound podrían explorarse por su posible uso como nuevos pesticidas o herbicidas. El anillo de oxetano podría conferir propiedades únicas que afectan la actividad biológica de estos compuestos .
Química computacional
La estructura del compuesto también es de interés en la química computacional para modelar reacciones y predecir el comportamiento de nuevos derivados de oxetano. Esto puede conducir a una mejor comprensión de los mecanismos de reacción y al diseño de rutas sintéticas más eficientes .
Química ambiental
This compound: puede estudiarse por su impacto ambiental, particularmente en la degradación de contaminantes. Su reactividad química podría aprovecharse para descomponer sustancias nocivas en el medio ambiente .
Bioquímica
Por último, en bioquímica, el compuesto podría utilizarse para estudiar las interacciones enzima-sustrato, dado su potencial para imitar ciertas moléculas biológicas. Esto podría proporcionar información sobre los mecanismos enzimáticos y ayudar en el diseño de inhibidores enzimáticos .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is suggested that this compound may act as a bioisostere of the carboxylic acid functional group , implying that it could potentially interact with a wide range of biological targets that normally interact with carboxylic acids.
Mode of Action
3-(Prop-2-ynyl)oxetan-3-ol is suggested to serve as an isostere of the carbonyl moiety . This means that it can mimic the structure and function of a carbonyl group in biochemical reactions, potentially altering the activity of enzymes or other proteins that interact with carbonyl groups.
Biochemical Pathways
Given its potential role as a bioisostere of the carboxylic acid functional group , it could potentially affect a wide range of biochemical pathways that involve carboxylic acid interactions.
Result of Action
As a potential bioisostere of the carboxylic acid functional group , it could potentially alter the activity of a wide range of enzymes and other proteins, leading to various molecular and cellular effects.
Análisis Bioquímico
Biochemical Properties
3-(Prop-2-ynyl)oxetan-3-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclooxygenase, where it acts as a bioisostere of the carboxylic acid functional group . This interaction can influence the enzyme’s activity and, consequently, the biochemical pathways it regulates. Additionally, 3-(Prop-2-ynyl)oxetan-3-ol can form hydrogen bonds with proteins, affecting their conformation and function.
Cellular Effects
The effects of 3-(Prop-2-ynyl)oxetan-3-ol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving eicosanoid biosynthesis . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, 3-(Prop-2-ynyl)oxetan-3-ol impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 3-(Prop-2-ynyl)oxetan-3-ol exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For instance, its interaction with cyclooxygenase involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex . Additionally, 3-(Prop-2-ynyl)oxetan-3-ol can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Prop-2-ynyl)oxetan-3-ol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-(Prop-2-ynyl)oxetan-3-ol remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 3-(Prop-2-ynyl)oxetan-3-ol vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects on metabolic pathways and enzyme activity. At higher doses, it can cause toxic or adverse effects, including cellular stress and apoptosis . These threshold effects highlight the importance of dosage optimization in therapeutic applications of 3-(Prop-2-ynyl)oxetan-3-ol.
Metabolic Pathways
3-(Prop-2-ynyl)oxetan-3-ol is involved in several metabolic pathways, particularly those related to eicosanoid biosynthesis. It interacts with enzymes such as cyclooxygenase, influencing the production of eicosanoids, which are signaling molecules involved in inflammation and other physiological processes . The compound’s impact on metabolic flux and metabolite levels underscores its potential as a modulator of metabolic pathways.
Transport and Distribution
Within cells and tissues, 3-(Prop-2-ynyl)oxetan-3-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of 3-(Prop-2-ynyl)oxetan-3-ol is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . This localization is essential for the compound’s role in modulating cellular function.
Propiedades
IUPAC Name |
3-prop-2-ynyloxetan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-3-6(7)4-8-5-6/h1,7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVJUOZKDXUTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(COC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354550-84-7 | |
| Record name | 3-(Prop-2-ynyl)oxetan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


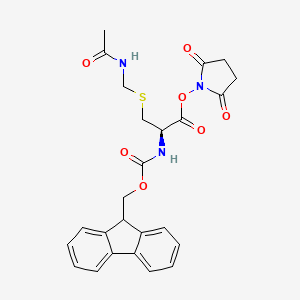
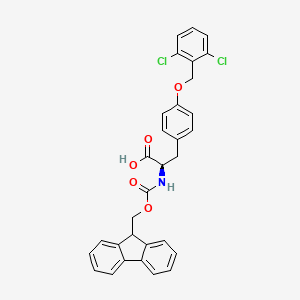
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442774.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442776.png)
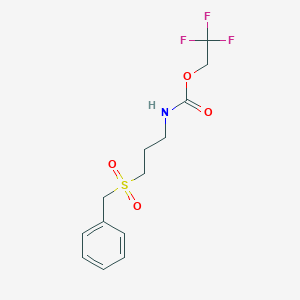

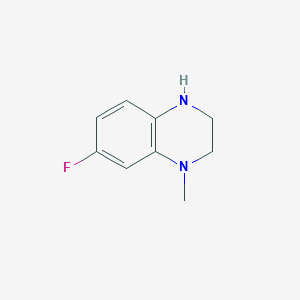
![3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442781.png)

![3-{[(3-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1442788.png)
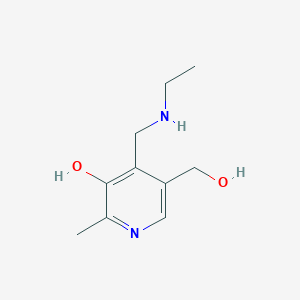

![(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1442794.png)
